Indole-3-pyruvic acid

Catalog No.
S594792
CAS No.
392-12-1
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-3-pyruvic acid

CAS Number

392-12-1

Product Name

Indole-3-pyruvic acid

IUPAC Name

3-(1H-indol-3-yl)-2-oxopropanoic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)

InChI Key

RSTKLPZEZYGQPY-UHFFFAOYSA-N

SMILES

Array

Synonyms

indol-3-yl pyruvic acid, indole-3-pyruvic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O

The exact mass of the compound Indole-3-pyruvic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indol-3-yl carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indole-3-pyruvic acid (IPA) is a highly reactive alpha-keto acid and a central intermediate in the biosynthesis of indole-3-acetic acid (IAA) and complex indole alkaloids. Commercially, it is procured as a specialized biochemical precursor and biocatalytic substrate. Unlike stable end-products, IPA is valued specifically for its reactive keto-enol tautomerism and its role as a direct substrate for decarboxylases and complex scaffold syntheses, such as the production of chromopyrrolic acid and the sweetener monatin [1].

Substituting IPA with its cheaper upstream precursor, L-Tryptophan, introduces severe enzymatic bottlenecks and yield losses. Converting Tryptophan to IPA in vitro or in engineered systems requires aminotransferases with low substrate affinity, or L-amino acid oxidases that generate hydrogen peroxide (H2O2) as a toxic byproduct. This H2O2 rapidly degrades the sensitive indole ring, severely depressing the yield of downstream targets [1]. Conversely, substituting IPA with its downstream product, Indole-3-acetic acid (IAA), fails in applications requiring the specific alpha-keto reactivity for scaffold building, or when a slow, non-enzymatic, sustained release of auxin is required to prevent the tissue toxicity associated with direct IAA spiking[2].

Enzymatic Affinity: IPA vs. L-Tryptophan in Aminotransferase Kinetics

In enzymatic pathways involving tryptophan aminotransferases (e.g., TAA1), Indole-3-pyruvic acid demonstrates a significantly higher binding affinity compared to L-Tryptophan. Kinetic studies reveal that the Km value for IPA is approximately 0.7 µM, whereas the Km for L-Tryptophan is 43.6 µM [1].

Evidence DimensionEnzyme substrate affinity (Km)
Target Compound Data0.7 µM (Indole-3-pyruvic acid)
Comparator Or Baseline43.6 µM (L-Tryptophan)
Quantified Difference~62-fold higher affinity for the keto-acid
ConditionsTAA1 enzymatic assay

Procuring IPA directly bypasses the low-affinity upstream bottleneck, dramatically increasing the efficiency of engineered biosynthetic cascades.

Avoidance of Oxidative Degradation in Complex Indole Synthesis

When synthesizing high-value targets like monatin or chromopyrrolic acid, generating the keto-acid precursor in situ from L-Tryptophan via L-amino acid oxidase produces stoichiometric hydrogen peroxide. This H2O2 degrades the indole ring, significantly limiting yields[1]. Procuring and utilizing pre-formed Indole-3-pyruvic acid eliminates this oxidative byproduct, allowing for direct aldol condensation or enzymatic conversion without peroxide-mediated degradation.

Evidence DimensionOxidative byproduct generation
Target Compound Data0 Moles H2O2 produced (Direct IPA utilization)
Comparator Or Baseline1 Mole H2O2 per mole of precursor (L-Tryptophan via oxidase)
Quantified DifferenceComplete elimination of peroxide-mediated indole degradation
ConditionsBiocatalytic/chemoenzymatic synthesis of monatin/chromopyrrolic acid

Direct procurement of IPA is essential for maximizing yield in the synthesis of sensitive indole-derived pharmaceuticals and sweeteners by preventing oxidative ring cleavage.

Controlled Auxin Release Dynamics vs. Direct IAA Application

In aqueous media, Indole-3-pyruvic acid is highly reactive and undergoes spontaneous, non-enzymatic conversion to form Indole-3-acetic acid (IAA) [1]. Compared to the direct application of pure IAA, which creates an immediate concentration spike that can trigger negative feedback inhibition or cellular toxicity, IPA acts as a slow-release precursor. This maintains a steady-state level of active auxin over extended incubation periods.

Evidence DimensionActive hormone release kinetics
Target Compound DataGradual, non-enzymatic conversion to IAA over time
Comparator Or BaselineImmediate 100% peak concentration (Direct IAA application)
Quantified DifferencePrevention of acute toxicity spikes via sustained release
ConditionsAqueous tissue culture media / biological buffers

IPA is the preferred procurement choice for sensitive plant tissue cultures or microbial assays where a steady, low-level auxin supply is critical for viability.

Analytical Handling: Tautomeric Reactivity and Degradation in Solution

Indole-3-pyruvic acid exists in an equilibrium between keto and enol tautomeric forms and rapidly degrades to reactive products in aqueous solutions, complicating semi-quantitative analyses [1]. Unlike stable amino acids (e.g., L-Tryptophan), IPA requires strict solvent control and rapid handling protocols to prevent premature decarboxylation and ring-opening reactions during stock preparation.

Evidence DimensionSolution stability and tautomerism
Target Compound DataRapid degradation and keto-enol shifting in aqueous media
Comparator Or BaselineHigh aqueous stability (L-Tryptophan)
Quantified DifferenceRequires specialized aprotic or stabilized solvent handling
ConditionsLC-MS/MS analytical preparation

Understanding this inherent instability is critical for procurement and laboratory handling, dictating that the purchased material must be handled with optimized solvent protocols to ensure reproducible assays.

Precursor for High-Value Sweeteners and Alkaloids

Direct procurement of IPA is highly recommended for the chemoenzymatic synthesis of monatin or bis-indolylquinones. By using IPA directly instead of generating it enzymatically from L-Tryptophan, manufacturers bypass L-amino acid oxidase steps, thereby preventing H2O2-mediated degradation of the indole core and maximizing final product yields [1].

Sustained-Release Auxin in Plant Tissue Culture

In specialized agricultural or botanical research where direct IAA application causes toxicity or triggers rapid negative feedback, IPA is the optimal choice. Its inherent instability in aqueous media is leveraged as a feature, allowing it to undergo spontaneous, non-enzymatic conversion to IAA, thereby maintaining steady-state hormone levels without acute spikes [2].

Substrate for Decarboxylase and Aminotransferase Assays

IPA is procured as a highly specific biochemical standard for characterizing engineered microbial pathways (e.g., TAA1 or IPDC enzymes). Its exceptionally low Km (0.7 µM) compared to upstream amino acids makes it an ideal substrate for precise kinetic modeling and high-efficiency biocatalytic conversions [2].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.058243149 Da

Monoisotopic Mass

203.058243149 Da

Heavy Atom Count

15

UNII

4QM0LT13A8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Anxiety Agents

Pictograms

Irritant

Irritant

Other CAS

392-12-1
35656-49-6

Wikipedia

Indole-3-pyruvic acid

Dates

Last modified: 08-15-2023

Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice

Reiji Aoki, Ayako Aoki-Yoshida, Chise Suzuki, Yoshiharu Takayama
PMID: 30429284   DOI: 10.4049/jimmunol.1701734

Abstract

Aryl hydrocarbon receptor (AHR) agonists are promising immunomodulators that potentially maintain immune tolerance. In this study, we examined the ability of indole-3-pyruvic acid (IPA), a major precursor of microbiota-derived AHR agonists and a proagonist of AHR, to activate AHR. The anti-inflammatory effects of IPA were also evaluated in a mouse model of colitis in comparison with other aromatic pyruvic acids (phenylpyruvic acid and 4-hydroxyphenylpyruvic acid). Among them, IPA showed the strongest ability to activate AHR in vitro and in vivo, and only IPA improved chronic inflammation in an experimental colitis model. IPA attenuated the expression of genes encoding Th1 cytokines and enhanced
gene expression in the colon. Oral administration of IPA decreased the frequency of IFN-γ
IL-10
CD4
T cells and increased that of IFN-γ
IL-10
CD4
T cells in the colon lamina propria in a T cell-mediated colitis model. IPA directly promoted the differentiation of type 1 regulatory T cells in vitro. Furthermore, IPA administration attenuated the ability of dendritic cells (DCs) in the mesenteric lymph nodes (MLN) to induce IFN-γ-producing T cells, increased the frequency of CD103
CD11b
DCs, and decreased the frequency of CD103
CD11b
DCs in the MLN. Adoptive transfer of MLN CD103
CD11b
DCs significantly improved the severity of colon inflammation. Treatment with an AHR antagonist inhibited IPA-induced differentiation of type 1 regulatory T cells and the IPA-induced increase in CD103
CD11b
DCs and attenuated the anti-inflammatory effect of IPA. These findings suggest that IPA potently prevents chronic inflammation in the colon by activating AHR.


Biological roles of indole-3-acetic acid in Acinetobacter baumannii

Huei-Ru Lin, Hung-Yu Shu, Guang-Huey Lin
PMID: 30269854   DOI: 10.1016/j.micres.2018.08.004

Abstract

Indole-3-acetic acid (IAA) is an important plant hormone, and many types of bacteria interact with plants by producing or degrading IAA in the rhizosphere. The iac (indole-3-acetic acid catabolism) gene locus in Acinetobacter baumannii ATCC19606 was previously associated with IAA degradative capability, and in this study, transcriptome analysis results derived from A. baumannii cultured with IAA showed that the expression of catechol-degrading and phenylacetate-degrading genes was elevated, indicating that IAA is likely degraded through these pathways. This study further found that A. baumannii also has IAA productive capability, primarily involving the ipdC gene, and transcriptome and spent media analysis of wild-type and mutant cultures grown in minimal media revealed that A. baumannii likely produces IAA through the indole-3-pyruvic acid (IPyA) pathway. Exogenously applied IAA improved tolerance against oxidative stress in wild-type A. baumannii and iacA mutants unable to degrade IAA, but not in ipdC mutants incapable of producing IAA, suggesting that endogenous IAA is important for stress tolerance. Meanwhile, ipdC mutants also had reduced virulence against human A549 epithelial cells as compared to wild-type. Endogenously produced IAA was found to enhance root growth in A. baumannii and kidney bean plant co-cultures, indicating that A. baumannii can interact with plants through the production and degradation of IAA. Taken together, this study sheds light on the biosynthesis pathways and functional significance of IAA in A. baumannii, and may be useful in exploring other IAA-mediated plant-microbe interactions as well.


Modulation of auxin formation by the cytosolic phenylalanine biosynthetic pathway

Joseph H Lynch, Yichun Qian, Longyun Guo, Itay Maoz, Xing-Qi Huang, Alekzander S Garcia, Gordon Louie, Marianne E Bowman, Joseph P Noel, John A Morgan, Natalia Dudareva
PMID: 32284603   DOI: 10.1038/s41589-020-0519-8

Abstract

In plants, phenylalanine biosynthesis occurs via two compartmentally separated pathways. Overexpression of petunia chorismate mutase 2 (PhCM2), which catalyzes the committed step of the cytosolic pathway, increased flux in cytosolic phenylalanine biosynthesis, but paradoxically decreased the overall levels of phenylalanine and phenylalanine-derived volatiles. Concomitantly, the levels of auxins, including indole-3-acetic acid and its precursor indole-3-pyruvic acid, were elevated. Biochemical and genetic analyses revealed the existence of metabolic crosstalk between the cytosolic phenylalanine biosynthesis and tryptophan-dependent auxin biosynthesis mediated by an aminotransferase that uses a cytosolic phenylalanine biosynthetic pathway intermediate, phenylpyruvate, as an amino acceptor for auxin formation.


Insertion of a transposon-like sequence in the 5'-flanking region of the YUCCA gene causes the stony hard phenotype

Miho Tatsuki, Kazuo Soeno, Yukihisa Shimada, Yutaka Sawamura, Yuko Suesada, Hideaki Yaegaki, Akiko Sato, Yusuke Kakei, Ayako Nakamura, Songling Bai, Takaya Moriguchi, Naoko Nakajima
PMID: 30118567   DOI: 10.1111/tpj.14070

Abstract

Melting-flesh peaches produce large amounts of ethylene, resulting in rapid fruit softening at the late-ripening stage. In contrast, stony hard peaches do not soften and produce little ethylene. The indole-3-acetic acid (IAA) level in stony hard peaches is low at the late-ripening stage, resulting in low ethylene production and inhibition of fruit softening. To elucidate the mechanism of low IAA concentration in stony hard peaches, endogenous levels of IAA and IAA intermediates or metabolites were analysed by ultra-performance liquid chromatography-tandem mass spectrometry. Although the IAA level was low, the indole-3-pyruvic acid (IPyA) level was high in stony hard peaches at the ripening stage. These results indicate that YUCCA activity is reduced in ripening stony hard peaches. The expression of one of the YUCCA isogenes in peach, PpYUC11, was suppressed in ripening stony hard peaches. Furthermore, an insertion of a transposon-like sequence was found upstream of the PpYUC11 gene in the 5'-flanking region. Analyses of the segregation ratio of the stony hard phenotype and genotype in F1 progenies indicated that the transposon-inserted allele of PpYUC11, hd-t, correlated with the stony hard phenotype. On the basis of the above findings, we propose that the IPyA pathway (YUCCA pathway) is the main auxin biosynthetic pathway in ripening peaches of 'Akatsuki' and 'Manami' cultivars. Because IAA is not supplied from storage forms, IAAde novo synthesis via the IPyA pathway (YUCCA pathway) in mesocarp tissues is responsible for auxin generation to support fruit softening, and its disruption can lead to the stony hard phenotype.


Indole-3-acetic acid synthesized through the indole-3-pyruvate pathway promotes Candida tropicalis biofilm formation

Masaru Miyagi, Rachel Wilson, Daisuke Saigusa, Keiko Umeda, Reina Saijo, Christopher L Hager, Yuejin Li, Thomas McCormick, Mahmoud A Ghannoum
PMID: 33332404   DOI: 10.1371/journal.pone.0244246

Abstract

We previously found that the elevated abundance of the fungus Candida tropicalis is positively correlated with the bacteria Escherichia coli and Serratia marcescens in Crohn's disease patients and the three pathogens, when co-cultured, form a robust mixed-species biofilm. The finding suggests that these three pathogens communicate and promote biofilm formation, possibly through secretion of small signaling molecules. To identify candidate signaling molecules, we carried out a metabolomic analysis of the single-species and triple-species cultures of the three pathogens. This analysis identified 15 metabolites that were highly increased in the triple-species culture. One highly induced metabolite was indole-3-acetic acid (IAA), which has been shown to induce filamentation of certain fungi. We thus tested the effect of IAA on biofilm formation of C. tropicalis and demonstrated that IAA promotes biofilm formation of C. tropicalis. Then, we carried out isotope tracing experiments using 13C-labeled-tryptophan as a precursor to uncover the biosynthesis pathway of IAA in C. tropicalis. The results indicated that C. tropicalis synthesizes IAA through the indole-3-pyruvate pathway. Further studies using inhibitors of the indole-3-pyruvate pathway are warranted to decipher the mechanisms by which IAA influences biofilm formation.


Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa

Puspendu Sardar, Frank Kempken
PMID: 29420579   DOI: 10.1371/journal.pone.0192293

Abstract

Plants, bacteria and some fungi are known to produce indole-3-acetic acid (IAA) by employing various pathways. Among these pathways, the indole-3-pyruvic acid (IPA) pathway is the best studied in green plants and plant-associated beneficial microbes. While IAA production circuitry in plants has been studied for decades, little is known regarding the IAA biosynthesis pathway in fungal species. Here, we present the first data for IAA-producing genes and the associated biosynthesis pathway in a non-pathogenic fungus, Neurospora crassa. For this purpose, we used a computational approach to determine the genes and outlined the IAA production circuitry in N. crassa. We then validated these data with experimental evidence. Here, we describe the homologous genes that are present in the IPA pathway of IAA production in N. crassa. High-performance liquid chromatography and thin-layer chromatography unambiguously identified IAA, indole-3-lactic acid (ILA) and tryptophol (TOL) from cultures supplemented with tryptophan. Deletion of the gene (cfp) that encodes the enzyme indole-3-pyruvate decarboxylase, which converts IPA to indole-3-acetaldehyde (IAAld), results in an accumulation of higher levels of ILA in the N. crassa culture medium. A double knock-out strain (Δcbs-3;Δahd-2) for the enzyme IAAld dehydrogenase, which converts IAAld to IAA, shows a many fold decrease in IAA production compared with the wild type strain. The Δcbs-3;Δahd-2 strain also displays slower conidiation and produces many fewer conidiospores than the wild type strain.


IPyA glucosylation mediates light and temperature signaling to regulate auxin-dependent hypocotyl elongation in

Lu Chen, Xu-Xu Huang, Shu-Man Zhao, Dong-Wang Xiao, Lang-Tao Xiao, Jian-Hua Tong, Wen-Shuai Wang, Yan-Jie Li, Zhaojun Ding, Bing-Kai Hou
PMID: 32152121   DOI: 10.1073/pnas.2000172117

Abstract

Auxin is a class of plant hormone that plays a crucial role in the life cycle of plants, particularly in the growth response of plants to ever-changing environments. Since the auxin responses are concentration-dependent and higher auxin concentrations might often be inhibitory, the optimal endogenous auxin level must be closely controlled. However, the underlying mechanism governing auxin homeostasis remains largely unknown. In this study, a UDP-glycosyltransferase (UGT76F1) was identified from
, which participates in the regulation of auxin homeostasis by glucosylation of indole-3-pyruvic acid (IPyA), a major precursor of the auxin indole-3-acetic acid (IAA) biosynthesis, in the formation of IPyA glucose conjugates (IPyA-Glc). In addition, UGT76F1 was found to mediate hypocotyl growth by modulating active auxin levels in a light- and temperature-dependent manner. Moreover, the transcription of
was demonstrated to be directly and negatively regulated by PIF4, which is a key integrator of both light and temperature signaling pathways. This study sheds a light on the trade-off between IAA biosynthesis and IPyA-Glc formation in controlling auxin levels and reveals a regulatory mechanism for plant growth adaptation to environmental changes through glucosylation of IPyA.


The activation of OsEIL1 on YUC8 transcription and auxin biosynthesis is required for ethylene-inhibited root elongation in rice early seedling development

Hua Qin, Zhijin Zhang, Juan Wang, Xinbing Chen, Pengcheng Wei, Rongfeng Huang
PMID: 28829777   DOI: 10.1371/journal.pgen.1006955

Abstract

Rice is an important monocotyledonous crop worldwide; it differs from the dicotyledonous plant Arabidopsis in many aspects. In Arabidopsis, ethylene and auxin act synergistically to regulate root growth and development. However, their interaction in rice is still unclear. Here, we report that the transcriptional activation of OsEIL1 on the expression of YUC8/REIN7 and indole-3-pyruvic acid (IPA)-dependent auxin biosynthesis is required for ethylene-inhibited root elongation. Using an inhibitor of YUC activity, which regulates auxin biosynthesis via the conversion of IPA to indole-3-acetic acid (IAA), we showed that ethylene-inhibited primary root elongation is dependent on YUC-based auxin biosynthesis. By screening phenotypes of seedling primary root from mutagenesis libraries following ethylene treatment, we identified a rice ethylene-insensitive mutant, rein7-1, in which YUC8/REIN7 is truncated at its C-terminus. Mutation in YUC8/REIN7 reduced auxin biosynthesis in rice, while YUC8/REIN7 overexpression enhanced ethylene sensitivity in the roots. Moreover, YUC8/REIN7 catalyzed the conversion of IPA to IAA, truncated version at C-terminal end of the YUC8/REIN7 resulted in significant reduction of enzymatic activity, indicating that YUC8/REIN7 is required for IPA-dependent auxin biosynthesis and ethylene-inhibited root elongation in rice early seedlings. Further investigations indicated that ethylene induced YUC8/REIN7 expression and promoted auxin accumulation in roots. Addition of low concentrations of IAA rescued the ethylene response in the rein7-1, strongly demonstrating that ethylene-inhibited root elongation depends on IPA-dependent auxin biosynthesis. Genetic studies revealed that YUC8/REIN7-mediated auxin biosynthesis functioned downstream of OsEIL1, which directly activated the expression of YUC8/REIN7. Thus, our findings reveal a model of interaction between ethylene and auxin in rice seedling primary root elongation, enhancing our understanding of ethylene signaling in rice.


Explore Compound Types